Stereoisomer-Dependent M2 Receptor Subtype Selectivity of (+)-Muscarine Versus Racemic (±)-Muscarine and Synthetic Isomers
In a comprehensive binding study of all eight stereoisomers of muscarine across M1, M2, and M3 receptor subtypes in membrane preparations from rat cerebral cortex (M1), heart (M2), and salivary glands (M3), only the natural (+)-muscarine enantiomer recognized three affinity states of the M2 receptor and demonstrated subtype selectivity [1]. The racemic mixture (±)-muscarine, commonly offered by vendors as a cost-saving alternative, does not exhibit this M2 selectivity profile. Notably, the synthetic muscarone stereoisomers and desoxymuscarine derivatives showed altered selectivity patterns, with cis-oxathiolane enantiomers exhibiting 3- to 7-fold M1 selectivity instead of M2 selectivity [2].
| Evidence Dimension | M2 versus M1/M3 receptor subtype binding affinity ratio |
|---|---|
| Target Compound Data | 37- to 44-fold higher affinity for M2 than for M1 or M3 receptors |
| Comparator Or Baseline | (±)-muscarine (racemic mixture): similar potencies at M1 and M2 receptors with no M2 selectivity |
| Quantified Difference | Target compound shows 37-44× M2 selectivity; racemic mixture shows no subtype selectivity |
| Conditions | Radioligand displacement binding assays using [³H]-N-methylscopolamine in membranes from rat cerebral cortex (M1), heart (M2), and salivary glands (M3) |
Why This Matters
For researchers requiring M2-selective muscarinic receptor activation—critical in cardiac pharmacology, airway smooth muscle studies, and presynaptic autoreceptor investigations—only the pure (+)-muscarine enantiomer provides subtype discrimination, whereas racemic (±)-muscarine yields non-selective M1/M2/M3 activation that confounds tissue-specific interpretations.
- [1] De Amici M, De Micheli C, Gianferrara T, Grana E, Dondi G, Ladinsky H, Schiavi G. Synthesis and pharmacological investigation of stereoisomeric muscarines. Chirality. 1992;4(4):230-240. doi:10.1002/chir.530040406. PMID: 1389960. View Source
- [2] Doods HN, Davidesko D, Mathy MJ, et al. Determination of muscarinic agonist potencies at M1 and M2 muscarinic receptors in a modified pithed rat preparation. Naunyn Schmiedebergs Arch Pharmacol. 1990;342(6):625-629. doi:10.1007/BF00175704. View Source
